N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide: is a synthetic organic compound that features a furan ring, a pyrazole ring, and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as furfural or furfuryl alcohol.
Formation of the cinnamamide moiety: This involves the reaction of cinnamic acid or its derivatives with an amine to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of the amide bond under mild conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The cinnamamide moiety can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydropyrazole derivatives.
Substitution: Brominated or nitrated derivatives of the cinnamamide moiety.
Scientific Research Applications
Chemistry: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structural features may allow it to act as an inhibitor or modulator of specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. The furan and pyrazole rings can participate in π-π stacking interactions with aromatic residues in proteins, while the cinnamamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(2-(furan-3-yl)ethyl)cinnamamide: Lacks the pyrazole ring, which may result in different biological activity.
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide moiety instead of cinnamamide.
Uniqueness: The presence of both furan and pyrazole rings in N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(E)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(7-6-15-4-2-1-3-5-15)19-9-10-21-13-17(12-20-21)16-8-11-23-14-16/h1-8,11-14H,9-10H2,(H,19,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICVQCXBKSEVQH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.